

A Head-to-Head Comparison of Antiviral Efficacy: Leritrelvir vs. Nirmatrelvir

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Compound of Interest

Compound Name: *Leritrelvir*

Cat. No.: *B12401723*

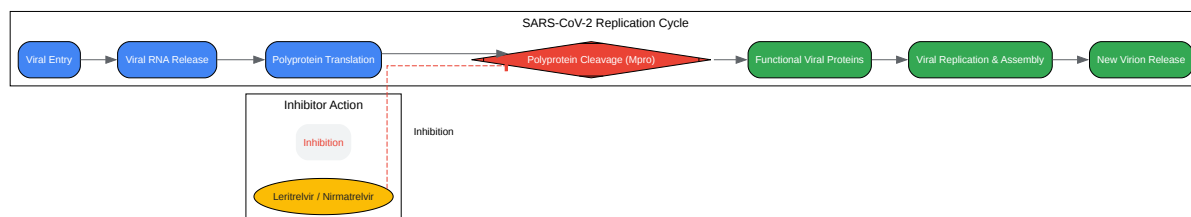
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The global effort to combat the COVID-19 pandemic has spurred the rapid development of antiviral therapeutics. Among the most promising are inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. This guide provides a detailed comparison of the antiviral efficacy of two such inhibitors: **leritrelvir** and nirmatrelvir, the active component of Paxlovid.

Mechanism of Action: Targeting a Key Viral Enzyme

Both **leritrelvir** and nirmatrelvir are peptidomimetic inhibitors that target the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).^{[1][2][3][4][5]} Mpro plays an essential role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins necessary for viral replication.^[5] By binding to the active site of Mpro, these inhibitors block its proteolytic activity, thereby halting viral replication.^{[1][4]} Nirmatrelvir is a reversible covalent inhibitor.^[6] **Leritrelvir** is described as a novel α -ketoamide based peptidomimetic inhibitor of the SARS-CoV-2 main protease.^{[7][8][9]}



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Figure 1: Mechanism of Action of Mpro Inhibitors.

In Vitro Efficacy

Enzymatic Inhibition

The inhibitory activity of **leritrelvir** and **nirmatrelvir** against the SARS-CoV-2 Mpro has been quantified through enzymatic assays. The inhibition constant (K_i) is a measure of the potency of an inhibitor; a lower K_i value indicates a more potent inhibitor.

Inhibitor	Target	K_i (nM)	Reference(s)
Leritrelvir	SARS-CoV-2 Mpro	8.6	[10]
Nirmatrelvir	SARS-CoV-2 Mpro (WT)	0.933	[11]
Nirmatrelvir	Omicron (P132H) Mpro	0.635	[11]
Nirmatrelvir	Beta, Lambda Mpro	1.05 - 4.07	[11]

Cell-Based Antiviral Activity

The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are key metrics for assessing an antiviral's potency in a cellular context. These values represent the concentration of a drug that is required for 50% of its maximal effect or inhibition.

Leritrelvir: In Vitro Antiviral Activity

SARS-CoV-2 Variant	Cell Line	IC50/EC50 (nM)	Reference(s)
Wild-type (WT)	Vero cells	36 (IC50)	[12]
Wild-type (WT)	Vero E6	95 (EC50)	[10]
Alpha	Vero E6	130 (EC50)	[10]
Beta	Vero E6	277 (EC50)	[10]
Delta	Vero E6	97 (EC50)	[10]
Omicron BA.1	Vero E6	86 (EC50)	[10]
Omicron BA.5	Vero E6	158 (EC50)	[10]
Omicron XBB.1.9	-	415 (EC90)	[12]

Nirmatrelvir: In Vitro Antiviral Activity

SARS-CoV-2 Variant	Cell Line	IC50/EC50 (nM)	Reference(s)
Delta	HeLa-ACE2	2.3 (IC50)	[13]
Omicron	HeLa-ACE2	3.7 (IC50)	[13]
Delta	Vero-TMPRSS2	23.3 (IC50)	[13]
Omicron	Vero-TMPRSS2	36.4 (IC50)	[13]
XBB.1.5	-	Maintained Efficacy	[14]

Clinical Efficacy

Clinical trials provide crucial data on the real-world performance of these antiviral agents in patients with COVID-19.

Leritrelvir: Phase 3 Clinical Trial Outcomes

A multicenter, randomized, double-blind, placebo-controlled phase 3 trial was conducted in China with 1359 patients with mild-to-moderate COVID-19.[\[7\]](#)[\[8\]](#)[\[15\]](#)

Endpoint	Leritrelvir Group	Placebo Group	p-value	Reference(s)
Median time to sustained clinical recovery	251.02 hours (IQR 188.95–428.68)	271.33 hours (IQR 219.00–529.63)	0.0022	[7] [8] [9]
Viral load reduction on day 4	0.82 log ₁₀ copies/mL greater reduction	-	-	[7] [8]

Nirmatrelvir (in combination with Ritonavir - Paxlovid): Clinical Trial and Real-World Evidence

The EPIC-HR trial was a phase 2/3 study in high-risk, non-hospitalized adults with COVID-19.[\[16\]](#)

Endpoint	Nirmatrelvir/Ritonavir Group	Placebo Group	Relative Risk Reduction	Reference(s)
COVID-19-related hospitalization or all-cause death (within 28 days)	0.7%	6.5%	89%	[17]
Hospitalization (30-day risk)	27.10 per 1000 participants	41.06 per 1000 participants	-	[18]
Death (30-day risk)	3.15 per 1000 participants	14.86 per 1000 participants	-	[18]

Experimental Protocols

SARS-CoV-2 Mpro Inhibition Assay (General Methodology)

A common method to determine the inhibitory activity of compounds against Mpro is a Fluorescence Resonance Energy Transfer (FRET)-based cleavage assay.[\[19\]](#)

- Reagents and Materials: Recombinant SARS-CoV-2 Mpro, a fluorogenic substrate peptide that is cleaved by Mpro, assay buffer, test compounds (**leritrelvir**, nirmatrelvir), and a positive control inhibitor.
- Procedure:
 - The test compounds are serially diluted and incubated with a fixed concentration of Mpro in an assay buffer for a defined period.
 - The enzymatic reaction is initiated by adding the FRET substrate.
 - As Mpro cleaves the substrate, it separates a fluorophore and a quencher, resulting in an increase in fluorescence.
 - The fluorescence intensity is measured over time using a plate reader.
- Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence curve. The IC₅₀ value is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve. The K_i value can be subsequently calculated using the Cheng-Prusoff equation.

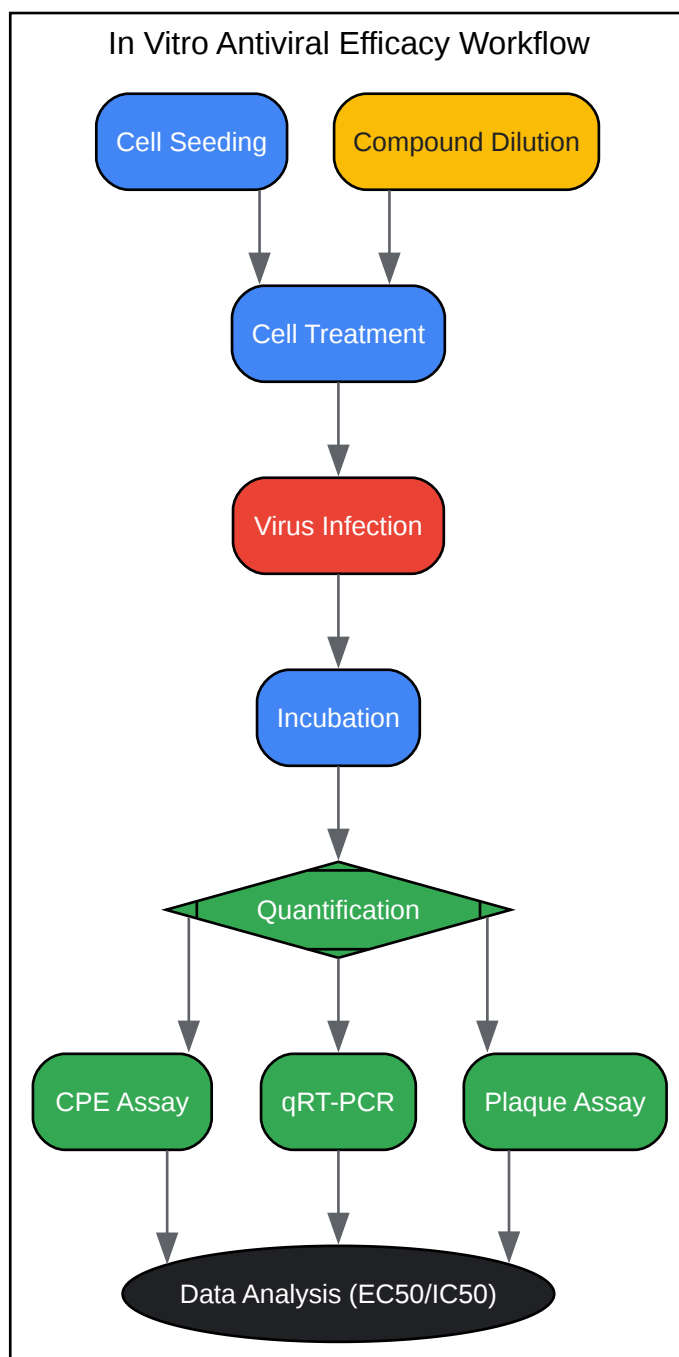
Another described method is a fluorescence polarization (FP) assay.[\[20\]](#)[\[21\]](#)

In Vitro Antiviral Activity Assay (General Methodology)

The antiviral activity against live SARS-CoV-2 is typically assessed in cell culture, often using Vero E6 or HeLa-ACE2 cells.[\[10\]](#)[\[13\]](#)[\[22\]](#)

- Cell Culture: Vero E6 or other susceptible cells are seeded in multi-well plates and cultured until they form a confluent monolayer.

- **Compound Treatment and Virus Infection:** The cells are pre-treated with serial dilutions of the test compounds for a short period. Subsequently, the cells are infected with a known titer of a SARS-CoV-2 variant.
- **Incubation:** The plates are incubated for a period (e.g., 48-72 hours) to allow for viral replication and the development of cytopathic effects (CPE).
- **Quantification of Antiviral Activity:**
 - **CPE Reduction Assay:** The extent of virus-induced CPE is visually scored or quantified using a cell viability assay (e.g., MTS or CellTiter-Glo). The EC50 is the concentration at which the compound protects 50% of the cells from CPE.
 - **Viral Yield Reduction Assay:** The viral RNA in the cell culture supernatant is quantified using quantitative reverse transcription PCR (qRT-PCR). The IC50 is the concentration at which the compound reduces the viral RNA yield by 50%.
 - **Plaque Reduction Assay:** This method quantifies the reduction in the number of viral plaques formed in the presence of the drug.



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Figure 2: General Experimental Workflow for In Vitro Antiviral Assay.

Summary and Conclusion

Both **leritrelvir** and nirmatrelvir demonstrate potent inhibitory activity against the SARS-CoV-2 main protease and effective antiviral activity against a range of viral variants in vitro. Clinical data support the efficacy of both compounds in treating mild-to-moderate COVID-19.

Nirmatrelvir, as part of Paxlovid, has shown a significant reduction in hospitalization and death in high-risk patients.[16][17] **Leritrelvir** has demonstrated a significant reduction in the time to clinical recovery and a notable decrease in viral load.[7][8][15] A key distinction is that the clinical trials for **leritrelvir** have evaluated it as a monotherapy, whereas nirmatrelvir is co-administered with ritonavir to boost its pharmacokinetic profile.[3][7] Further head-to-head clinical trials would be beneficial for a direct comparison of their clinical effectiveness.

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